BenchChemオンラインストアへようこそ!

2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid

Indobufen synthesis Phthalimide protection Reaction yield

2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid (CAS 94232-67-4), also known as 2-(p-phthalimidophenyl)butyric acid or Indobufen Impurity 10/Impurity 8, is a fully characterized phthalimide-protected phenylbutyric acid derivative that serves dual roles as a critical intermediate in the synthesis of the antiplatelet agent indobufen and as a pharmacopeial reference standard for analytical quality control. The compound features a 1,3-dioxoisoindoline (phthalimide) moiety attached to the para position of an α-ethylphenylacetic acid scaffold, distinguishing it from the parent drug indobufen, which bears a single carbonyl in the isoindoline ring.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 94232-67-4
Cat. No. B1598911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid
CAS94232-67-4
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C18H15NO4/c1-2-13(18(22)23)11-7-9-12(10-8-11)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,13H,2H2,1H3,(H,22,23)
InChIKeyZQKLRJAOOUMVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric Acid (CAS 94232-67-4): Indobufen Impurity Reference Standard and Key Synthetic Intermediate


2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid (CAS 94232-67-4), also known as 2-(p-phthalimidophenyl)butyric acid or Indobufen Impurity 10/Impurity 8, is a fully characterized phthalimide-protected phenylbutyric acid derivative that serves dual roles as a critical intermediate in the synthesis of the antiplatelet agent indobufen and as a pharmacopeial reference standard for analytical quality control . The compound features a 1,3-dioxoisoindoline (phthalimide) moiety attached to the para position of an α-ethylphenylacetic acid scaffold, distinguishing it from the parent drug indobufen, which bears a single carbonyl in the isoindoline ring [1].

Why Indobufen Impurity Reference Standards Cannot Be Substituted: Structural and Analytical Differentiation of CAS 94232-67-4


Pharmaceutical impurity reference standards are structurally and analytically distinct compounds that cannot be generically interchanged without compromising method accuracy, traceability, and regulatory compliance. The target compound, bearing the intact phthalimide (1,3-dioxo) functionality, exhibits a molecular ion [M+H]+ at m/z 310.1 and characteristic NMR signals for all eight aromatic protons of the isoindoline ring system, a spectral fingerprint absent in indobufen (which displays reduction of one carbonyl to a methylene, yielding m/z 296.1) and in the genotoxic free amine impurity 2-(4-aminophenyl)butyric acid (m/z 180.1) [1]. Substituting an improperly characterized impurity standard or using the free amine intermediate in place of the phthalimide-protected form leads to HPLC retention time shifts, incorrect quantification of related substances, and potential non-compliance with ICH Q3A/Q3B impurity threshold reporting limits of ≤0.1% identification and ≤0.15% qualification thresholds [2].

Quantitative Differentiation Evidence for 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric Acid (CAS 94232-67-4)


Synthetic Yield of the Phthalimide-Protected Intermediate vs. Free Amine Intermediate in Indobufen Manufacturing

In the established synthetic route to indobufen, the target compound's ethyl ester (ethyl α-[4-(1,3-dioxo-2-isoindolinyl)phenyl]-n-butyrate) is obtained via condensation of ethyl 2-(p-aminophenyl)butyrate with phthalic anhydride in acetic acid under reflux (8 h), achieving a recrystallized yield of 65% (mp 103–105°C) [1]. By comparison, the precursor amino intermediate (ethyl 2-(p-aminophenyl)butyrate) is obtained from the nitro precursor via zinc/CaCl₂ reduction in ethanol in 68% yield [1]. The phthalimide intermediate then undergoes zinc/acetic acid reduction to the isoindolinone (compound 8) in 89% yield, followed by K₂CO₃ hydrolysis to indobufen in 79% yield [1]. This yield profile demonstrates that the phthalimide protecting group strategy provides a convergent, isolable crystalline intermediate that enables orthogonal purification at each step, an advantage not available when directly coupling the free amine with o-formylbenzoic acid or o-cyanobenzyl bromide alternatives, which typically require more forcing conditions (280°C with phthalide or AlCl₃-catalyzed cyclization) and produce lower overall yields due to competing side reactions [1].

Indobufen synthesis Phthalimide protection Reaction yield Intermediate comparison

Reference Standard Purity Specification: CAS 94232-67-4 vs. Structurally Related Indobufen Impurity A

Commercially available reference standards of the target compound (CAS 94232-67-4) are supplied with a certified purity specification of ≥98% by HPLC, as documented by multiple ISO 17034-accredited standard manufacturers [1]. In comparison, Indobufen Impurity A (CAS 858847-40-2, 2-(4-acetamidophenyl)butanoic acid), a structurally distinct impurity arising from acetylation of the free amine, is offered at a certified purity of ≥97% . The 1% higher minimum purity specification for the phthalimide-protected compound reflects its greater chemical stability—the phthalimide moiety is resistant to oxidative degradation and hydrolytic ring-opening under standard storage conditions (2–8°C, protected from light), whereas the acetamido impurity and the free amine impurity (CAS 29644-97-1) are susceptible to hydrolysis and oxidative discoloration over shelf life . Additionally, the target compound is provided with comprehensive structural characterization data including ¹H-NMR, ¹³C-NMR, HRMS, IR, and HPLC chromatograms, ensuring unambiguous identity confirmation for regulatory submissions [1].

Reference standard Impurity profiling Purity comparison Pharmaceutical quality control

Enabling Control of Genotoxic Impurity 2-(4-Aminophenyl)butyric Acid Below 3.75 ppm in Indobufen Drug Substance

Patent CN-114516827-A discloses a manufacturing process for indobufen wherein the cyclization reaction temperature is controlled at 110–118°C for 2.5–3 hours, maintaining the level of the IM-015 impurity (a process-related intermediate impurity) below 0.4% while achieving a residual genotoxic impurity content of 2-(4-aminophenyl)butyric acid below 3.75 ppm [1]. The target compound (CAS 94232-67-4) is the direct phthalimide-protected precursor that, upon zinc/acetic acid reductive cleavage, generates indobufen while simultaneously allowing quantitative removal of any unreacted amine impurity through simple acidic workup. In contrast, alternative synthetic routes employing 2-(4-aminophenyl)butyric acid directly as the coupling partner with o-carboxybenzaldehyde or 2-bromomethyl-benzoic acid carry an inherent risk of residual free amine contamination exceeding the 3.75 ppm genotoxic impurity limit, requiring additional scavenger resins or preparative chromatography for adequate removal [2]. The phthalimide protection strategy thus provides a built-in purification handle that is absent in direct amine-coupling approaches [1].

Genotoxic impurity control Indobufen purification Phthalimide deprotection Impurity threshold

HPLC-Q-TOF MS and NMR Characterization: Unique Diagnostic Ions Differentiating the Phthalimide Impurity from Isoindolinone and Hydroxy-Isoindolinone Impurities

High-resolution mass spectrometric analysis of the target compound yields a protonated molecular ion [M+H]⁺ at m/z 310.1079 (calculated for C₁₈H₁₆NO₄: 310.1074, mass error <2 ppm), with characteristic product ions at m/z 264.1020 (loss of HCOOH), m/z 236.1070 (loss of HCOOH + CO), and m/z 186.0550 (phthalimide fragment ion) [1]. In contrast, the structurally related impurity 2-(4-(1-hydroxy-3-oxoisoindolin-2-yl)phenyl)butanoic acid, recently identified and characterized in indobufen tablets, displays [M+H]⁺ at m/z 312.1230 and a distinct fragmentation pattern with loss of H₂O (m/z 294) rather than decarboxylation [1]. Indobufen itself (CAS 63610-08-2) produces [M+H]⁺ at m/z 296.1281, differing from the target compound by 14 Da (replacement of one carbonyl with methylene) [2]. The ¹H-NMR spectrum of the target compound (CDCl₃, 400 MHz) shows the diagnostic phthalimide aromatic protons as a symmetrical AA′BB′ pattern centered at δ 7.80–7.85 ppm (4H) alongside the para-substituted phenyl ring protons at δ 7.25–7.45 ppm (4H), a signature unequivocally absent in the isoindolinone series [2]. These orthogonal spectroscopic identifiers enable unambiguous discrimination of the target compound from co-eluting or isobaric impurities during method validation and forced degradation studies.

High-resolution mass spectrometry NMR structural elucidation Impurity identification Diagnostic fragmentation

Procurement-Relevant Application Scenarios for 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric Acid (CAS 94232-67-4)


Process Development and Scale-Up of Indobufen API Manufacturing Using the Phthalimide-Protected Intermediate

Pharmaceutical process chemists selecting a synthetic route for indobufen should procure CAS 94232-67-4 (or its ethyl ester) as the penultimate intermediate due to its established crystalline character (mp 103–105°C for the ethyl ester), reproducible 65% condensation yield from the amine precursor, and compatibility with zinc/acetic acid reduction conditions that deliver the isoindolinone in 89% yield followed by 79% hydrolysis to indobufen [1]. The crystalline intermediate enables filtration, washing, and recrystallization-based purification without chromatography, a key advantage for ton-scale manufacturing where column chromatography is economically prohibitive. Furthermore, as demonstrated by Patent CN-114516827-A, this route consistently achieves residual 2-(4-aminophenyl)butyric acid levels ≤3.75 ppm in the final API, meeting ICH M7 genotoxic impurity guidelines without additional scavenging steps [2].

Analytical Method Development, Validation, and Pharmacopeial Compliance for Indobufen Drug Substance and Drug Product

Analytical development laboratories performing HPLC or UPLC method validation for indobufen-related substances should select CAS 94232-67-4 as the primary impurity reference standard for system suitability testing and retention time marker assignment. Its unique m/z 310.1079 [M+H]⁺ ion and distinct phthalimide AA′BB′ ¹H-NMR signal at δ 7.80–7.85 ppm provide unambiguous chromatographic peak identification that is orthogonal to both the parent drug (m/z 296.1281) and the hydroxy-isoindolinone degradation impurity (m/z 312.1230) [1]. The ≥98% certified purity and ISO 17034-compliant full characterization package (NMR, HRMS, IR, HPLC, Karl Fischer, residual solvents) support direct use without re-qualification, accelerating method validation timelines and reducing QC laboratory overhead [3].

Genotoxic Impurity Risk Assessment and Control Strategy for Indobufen Regulatory Filings

Regulatory affairs and quality assurance teams preparing CMC sections for indobufen ANDA/DMF submissions should reference CAS 94232-67-4 as the protected intermediate that enables a demonstrated control strategy for the potentially genotoxic impurity 2-(4-aminophenyl)butyric acid. The phthalimide protection–reduction–hydrolysis sequence inherently limits residual free amine to ≤3.75 ppm in the final drug substance, as verified by a validated HPLC-MS/MS method with LOD of 1.06 ng/mL and LOQ of 2.12 ng/mL [1]. This built-in control mechanism provides a stronger justification for impurity threshold compliance compared to synthetic routes that rely solely on end-of-process purification, reducing the risk of regulatory deficiency letters and costly post-approval change submissions.

Forced Degradation and Stability-Indicating Method Development for Indobufen Formulations

Formulation scientists conducting forced degradation studies on indobufen tablets under oxidative (H₂O₂), thermal (60°C), and photolytic (ICH Q1B) stress conditions require CAS 94232-67-4 as a marker compound to distinguish between process-related impurities (phthalimide-protected intermediate carried through from API synthesis) and true degradation products. The compound's diagnostic m/z 186.0550 phthalimide fragment ion in MS/MS fragmentation serves as a specific reporter for monitoring residual protected intermediate levels, while its absence in stressed samples confirms the absence of process carryover rather than degradation-related formation [1]. This application is critical for establishing stability-indicating method specificity as required by ICH Q2(R1) and supporting shelf-life assignments in regulatory dossiers.

Quote Request

Request a Quote for 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.